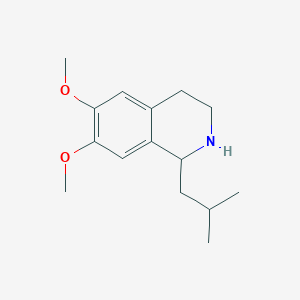![molecular formula C10H19N5O B256294 5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and is known for its unique properties such as its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
DMABN has been widely studied for its potential applications in scientific research. One of the most common uses of DMABN is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMABN has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying metal ion homeostasis in biological systems.
In addition to its use as a fluorescent probe, DMABN has also been studied for its potential therapeutic applications. DMABN has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer. DMABN has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Mecanismo De Acción
The mechanism of action of DMABN is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species (ROS). DMABN has been shown to induce apoptosis in cancer cells, which may be due to its ability to generate ROS and cause oxidative stress.
Biochemical and Physiological Effects
DMABN has been shown to have a variety of biochemical and physiological effects. In addition to its ability to chelate metal ions and generate ROS, DMABN has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DMABN has also been shown to modulate the activity of ion channels such as the potassium channel, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMABN is its ability to act as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one of the limitations of DMABN is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several potential future directions for research on DMABN. One area of interest is the development of DMABN-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of DMABN-based fluorescent probes for the detection of metal ions in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DMABN and its potential side effects.
Métodos De Síntesis
The synthesis of DMABN involves the reaction of 4-(dimethylamino)butylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield DMABN. This method has been reported to yield DMABN in high purity and yield.
Propiedades
Nombre del producto |
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C10H19N5O |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)butylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H19N5O/c1-8-9(12-10(16)14-13-8)11-6-4-5-7-15(2)3/h4-7H2,1-3H3,(H2,11,12,14,16) |
Clave InChI |
RUYZBORDVVXRQN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
SMILES canónico |
CC1=NNC(=O)N=C1NCCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)